molecular formula C18H25N3O7S B2507208 N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide CAS No. 868982-59-6

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide

Cat. No.: B2507208
CAS No.: 868982-59-6
M. Wt: 427.47
InChI Key: HAETXQYADVWGGU-UHFFFAOYSA-N
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Description

N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a 2,3-dihydro-1,4-benzodioxine ring, a sulfonyl group, an oxazolidine ring, and an ethanediamide backbone. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves multiple steps, each requiring specific reaction conditions. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxine, which is then sulfonated to introduce the sulfonyl group. The oxazolidine ring is typically formed through a cyclization reaction involving an appropriate amine and an aldehyde or ketone. Finally, the ethanediamide backbone is introduced through a series of amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as the implementation of continuous flow processes to increase efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to improve reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group, in particular, is known to form strong interactions with amino acid residues in proteins, which can alter enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential for biological interactions, while the oxazolidine ring provides additional sites for chemical modification .

Properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O7S/c1-12(2)10-19-17(22)18(23)20-11-16-21(5-6-28-16)29(24,25)13-3-4-14-15(9-13)27-8-7-26-14/h3-4,9,12,16H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAETXQYADVWGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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